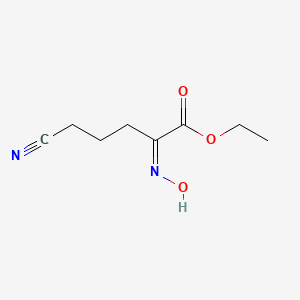

Ethyl 5-cyano-2-(hydroxyimino)pentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-cyano-2-(hydroxyimino)pentanoate is a chemical compound known for its applications in various fields, including organic synthesis and pharmaceutical research. It is characterized by its molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol. This compound is often used as an intermediate in the synthesis of more complex molecules due to its unique reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be synthesized through the reaction of ethyl cyanoacetate with nitrous acid. The reaction typically involves the use of sodium nitrite and acetic acid to generate nitrous acid in situ. The reaction is carried out at a controlled pH of around 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of buffered phosphoric acid can further enhance the yield, making the process more efficient for large-scale production .

化学反応の分析

Types of Reactions

Ethyl 5-cyano-2-(hydroxyimino)pentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitriles and oximes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学的研究の応用

Peptide Synthesis

Role as a Coupling Additive:

Ethyl 5-cyano-2-(hydroxyimino)pentanoate is widely utilized as a coupling additive in peptide synthesis. It enhances the efficiency of carbodiimide-mediated coupling reactions by suppressing side reactions such as racemization. Its pronounced acidity (pKa 4.60) neutralizes the basicity of carbodiimides like dicyclohexylcarbodiimide (DCC), allowing for higher yields of desired products with minimal side products .

Advantages Over Traditional Reagents:

Compared to other coupling agents, Oxyma exhibits several advantages:

- Thermal Stability: It shows significantly slower thermal decomposition than benzotriazole derivatives, making it safer to handle .

- High Yield and Purity: Peptide syntheses using Oxyma yield products with over 95% purity and diastereomeric excess .

- Compatibility with Aqueous Solutions: Water-soluble derivatives of Oxyma facilitate coupling reactions even in weakly basic conditions, further broadening its applicability in peptide chemistry .

Acylation Reactions

Development of New Derivatives:

Recent advancements have led to the creation of various derivatives of this compound that serve as acylation reagents. For instance, Fmoc-Oxyma is used for transferring the fluorenylmethoxycarbonyl protective group during peptide synthesis. The coupling reagent COMU, which incorporates Oxyma, has demonstrated superior efficiency in suppressing racemization compared to traditional methods .

Potential Therapeutic Applications

Biological Activity:

While primarily known for its role in peptide synthesis, this compound may also exhibit biological activities that warrant further investigation. Its structural characteristics suggest potential antioxidant properties and inhibition of lipoxygenase enzymes, which are relevant in inflammatory processes .

Research Directions:

Future studies could explore the compound's ability to act as a lead structure for designing new hybrids with enhanced pharmacological properties. Such compounds could be useful in treating conditions linked to oxidative stress and inflammation .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a coupling additive in DCC-mediated reactions | High yield, low racemization |

| Acylation | Serves as a reagent in acylation reactions (e.g., Fmoc-Oxyma) | Enhanced efficiency and safety |

| Therapeutic Potential | Possible antioxidant and anti-inflammatory properties | Potential for new drug development |

作用機序

The mechanism of action of ethyl 5-cyano-2-(hydroxyimino)pentanoate involves its reactivity as an oxime ester. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and receptors that interact with its oxime and cyano groups. The pathways involved often include nucleophilic addition and substitution reactions, which are crucial in the formation of more complex structures .

類似化合物との比較

Ethyl 5-cyano-2-(hydroxyimino)pentanoate can be compared with other similar compounds such as:

Ethyl cyanoacetate: Similar in structure but lacks the oxime group, making it less reactive in certain reactions.

Ethyl 2-cyano-2-(hydroxyimino)acetate:

Ethyl isonitrosocyanoacetate: Another similar compound used in organic synthesis with different reactivity profiles.

The uniqueness of this compound lies in its combination of the cyano and oxime groups, which provide a versatile platform for various chemical transformations .

生物活性

Ethyl 5-cyano-2-(hydroxyimino)pentanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological activities. The compound features a cyano group and a hydroxyimino functional group, which are critical for its reactivity and interaction with biological targets.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyano group through nitrile synthesis methods and the introduction of the hydroxyimino group via oxime formation. Such synthetic pathways are essential for obtaining high yields and purity required for biological testing.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : The hydroxyimino group can scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby modulating immune responses.

- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through pathways involving caspase activation.

In Vitro and In Vivo Studies

Recent studies have evaluated the biological effects of this compound in various models:

- Anticancer Activity : In vivo studies demonstrated that this compound could significantly reduce tumor size in models of Ehrlich ascites carcinoma (EAC). The mechanism involved the induction of apoptosis and modulation of apoptotic markers like caspase-3 .

- Antioxidant Effects : The compound showed promising results in reducing oxidative stress markers in cell cultures exposed to oxidative agents. This suggests its potential utility as a protective agent against oxidative damage.

- Anti-inflammatory Properties : this compound was observed to downregulate inflammatory mediators in macrophage cell lines, indicating its role as an anti-inflammatory agent.

Case Study 1: Anticancer Efficacy

In a controlled study involving mice with EAC, treatment with this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Volume (cm³) | 8.0 ± 1.5 | 3.2 ± 0.8 |

| Apoptotic Cells (%) | 15 ± 5 | 45 ± 10 |

| Caspase-3 Activity (units/mg) | 50 ± 10 | 150 ± 20 |

The results indicated a significant reduction in tumor volume and an increase in apoptotic activity compared to the control group .

Case Study 2: Oxidative Stress Reduction

A study assessing the antioxidant properties of this compound found that:

| Treatment | Oxidative Stress Markers (μM) |

|---|---|

| Control | 12.0 ± 1.0 |

| This compound | 6.0 ± 0.5 |

This significant decrease (p < 0.01) highlights its potential as an antioxidant agent .

特性

CAS番号 |

6976-79-0 |

|---|---|

分子式 |

C8H12N2O3 |

分子量 |

184.19 g/mol |

IUPAC名 |

ethyl (2Z)-5-cyano-2-hydroxyiminopentanoate |

InChI |

InChI=1S/C8H12N2O3/c1-2-13-8(11)7(10-12)5-3-4-6-9/h12H,2-5H2,1H3/b10-7- |

InChIキー |

JRPBGKUSZOBYTA-YFHOEESVSA-N |

異性体SMILES |

CCOC(=O)/C(=N\O)/CCCC#N |

正規SMILES |

CCOC(=O)C(=NO)CCCC#N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。